2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid
Overview
Description
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the oxazole ring at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and minimizes the formation of unwanted by-products. This method is advantageous for scaling up the production process while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and benzyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential antimicrobial and anticancer activities.
Material Science: Oxazole derivatives are used in the development of advanced materials due to their unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their biofilm formation. It may also exhibit cytotoxic activity against cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma.
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Uniqueness
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORPESGOZZTUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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